N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines
Mechanism of Action
Target of Action
The primary target of N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by further functionalization steps . The reaction conditions often include the use of chloranil as an oxidizing agent to ensure cyclization through an oxidation-reduction mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized triazoloquinoxalines.
Scientific Research Applications
N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinoxalines and triazolopyrazines, which share the triazole ring fused to different heterocyclic systems . Examples include:
Uniqueness
N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is unique due to its specific substitution pattern and the presence of the isopentyl and propyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-7-16-21-22-18-19(26)23(12-17(25)20-11-10-13(2)3)14-8-5-6-9-15(14)24(16)18/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWJKNRELOBGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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